5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and ethyl groups. One common method involves the reaction of a β-diketone with hydrazine to form the pyrazole ring. Subsequent alkylation reactions introduce the cyclopropyl and ethyl groups.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that optimize yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl ester
- 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 3-cyclopropyl-1H-pyrazole-5-carboxylic acid
Uniqueness
5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and ethyl groups on the pyrazole ring differentiates it from other pyrazole derivatives, potentially leading to unique reactivity and applications.
Biological Activity
5-Cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid (CPEPCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
CPEPCA is characterized by the following molecular properties:
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : Approximately 180.207 g/mol
- pKa : Approximately 4.12
- Boiling Point : 361.5 °C
- Density : 1.39 g/cm³
The compound features a pyrazole ring with cyclopropyl and ethyl substituents, which may influence its reactivity and biological interactions.
CPEPCA's biological activity is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. Preliminary studies suggest that it may modulate specific biochemical pathways, leading to anti-inflammatory and analgesic effects.
1. Anti-inflammatory Properties
Research has indicated that CPEPCA exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
2. Analgesic Effects
CPEPCA has also been evaluated for its analgesic properties. In animal models, it demonstrated pain-relieving effects comparable to established analgesics such as indomethacin, indicating its potential for pain management.
3. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies have reported that CPEPCA exhibits activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
In a study conducted by Gioiello et al., several derivatives of pyrazole were synthesized, including compounds similar to CPEPCA. The derivatives exhibited varying degrees of inhibitory activity against specific biological targets at concentrations around 10 μM. This study highlighted structure-activity relationships (SAR) that are crucial for optimizing the efficacy of pyrazole-based compounds .
Study 2: Anti-inflammatory Activity Assessment
A comprehensive evaluation of CPEPCA's anti-inflammatory effects was conducted using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to control groups, supporting the compound's potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
5-cyclopropyl-1-ethylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8(6-3-4-6)5-7(10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQPAFZXFRCHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368618-84-1 |
Source
|
Record name | 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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